molecular formula C6H16NO2S2 · Cl B1164596 MTSET (chloride)

MTSET (chloride)

Cat. No.: B1164596
M. Wt: 233.8
InChI Key: HOKRDLUOKQRXTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MTSET (chloride) is a methanethiosulfonate (MTS), a sulfhydryl-reactive compound that forms mixed disulfide linkages. It is a positively charged sulfhydryl-specific reagent that reacts with substituted cysteines. It can provide functional information about relative positions of amino acids within a protein and can be used to probe binding site electrostatic interactions.

Scientific Research Applications

1. Genome-wide Association Testing

MTSET is utilized in genome-wide association testing, specifically in a mixed-model approach called mtSet, for joint analysis across multiple correlated traits. This approach is efficient for genetic analysis of large cohorts and multiple traits, considering population structure and relatedness (Casale et al., 2015).

2. Characterizing Functional Consequences in Ion Transport

MTSET has been used to characterize the functional and pharmacological consequences of labeling on transporter kinetic properties. For example, it was employed to study the γ-aminobutyric acid transporter 1 (GAT1), exploring its interaction with MTSET and the impact on transporter function (Omoto et al., 2012).

3. Probing Transmembrane Movement

Research on the transmembrane movement of Shaker K+ channels utilized MTSET to probe the accessibility of S4 residues. This study provided insights into the displacement of S4 through the membrane, contributing to understanding channel structure and function (Larsson et al., 1996).

4. Investigating Channel Gating and Conformational Changes

MTSET has been applied to investigate conformational changes in channel gating, as demonstrated in a study involving the cystic fibrosis transmembrane conductance regulator (CFTR). This research revealed changes in pore conformation coupled to ATP binding and hydrolysis (Zhang et al., 2005).

5. Ion Channel Blocking with Functionalized Nanotubes

The use of MTSET-functionalized single-walled carbon nanotubes to irreversibly block ion channels has been explored. This approach showed the chemical interaction between MTSET and cysteine groups in ion channels (Chhowalla et al., 2005).

6. Pore Structure Analysis of Ion Channels

MTSET has played a role in analyzing the pore structure of ion channels, such as in the study of cyclic nucleotide–gated channels. This involved mutating residues to cysteine and assessing their accessibility to MTSET (Becchetti et al., 1999).

7. Elucidating Transporter Functionality and Sensitivity

In the secretory Na+-K+-2Cl− cotransporter (NKCC1), MTSET was used to identify functionally important regions and their sensitivity to inhibition, shedding light on the transporter's conformational and functional aspects (Dehaye et al., 2003).

Properties

Molecular Formula

C6H16NO2S2 · Cl

Molecular Weight

233.8

InChI

InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

HOKRDLUOKQRXTE-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCSS(C)(=O)=O.[Cl-]

Synonyms

N,N,N-trimethyl-2-[(methylsulfonyl)thio]-ethanaminium, monochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MTSET (chloride)
Reactant of Route 2
Reactant of Route 2
MTSET (chloride)
Reactant of Route 3
Reactant of Route 3
MTSET (chloride)
Reactant of Route 4
Reactant of Route 4
MTSET (chloride)
Reactant of Route 5
MTSET (chloride)
Reactant of Route 6
Reactant of Route 6
MTSET (chloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.